molecular formula C16H16BrFN2O3S B2682268 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904253-58-2

3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2682268
CAS No.: 1904253-58-2
M. Wt: 415.28
InChI Key: VFFFRLNKUROWGT-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring substituted with bromine and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Ether Formation: The sulfonylated pyrrolidine is then coupled with 3-bromo-2-hydroxypyridine using a suitable base (e.g., potassium carbonate) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and stability.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 3-Bromo-2-hydroxypyridine and the corresponding pyrrolidine derivative.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its bromine and sulfonyl groups provide versatile points for further functionalization.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its sulfonyl group is known to enhance binding affinity and selectivity in drug molecules.

Industry

In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the pyridine ring might interact with aromatic residues through π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoropyridine: Similar in structure but lacks the pyrrolidine and sulfonyl groups.

    2-Bromo-3-(4-fluorophenyl)pyridine: Similar but without the sulfonyl and pyrrolidine groups.

    4-Fluoro-2-methylbenzenesulfonamide: Contains the sulfonyl and fluorinated methylphenyl groups but lacks the pyridine and pyrrolidine components.

Uniqueness

The unique combination of a brominated pyridine ring, a sulfonylated pyrrolidine, and a fluorinated methylphenyl group makes 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine particularly versatile for various chemical transformations and potential biological activities. This structural complexity allows for multiple points of functionalization and interaction with biological targets, setting it apart from simpler analogs.

Properties

IUPAC Name

3-bromo-2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O3S/c1-11-9-12(18)4-5-15(11)24(21,22)20-8-6-13(10-20)23-16-14(17)3-2-7-19-16/h2-5,7,9,13H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFFRLNKUROWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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